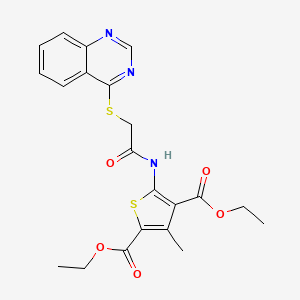

Diethyl 3-methyl-5-(2-(quinazolin-4-ylthio)acetamido)thiophene-2,4-dicarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Quinazolinone and thiophene are both important heterocyclic compounds. Quinazolinone derivatives have been studied for their diverse biological activities . Thiophene derivatives also show a variety of properties and applications, including in the advancement of organic semiconductors .

Synthesis Analysis

Quinazolin-4(3H)-one can be synthesized by the reaction of anthranilic acid with excess formamide at 120°C in an open air . Thiophene derivatives can be synthesized through various methods, including the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .Molecular Structure Analysis

Quinazolinone and thiophene are both heterocyclic compounds. Quinazolinone has a fused two-ring structure, consisting of a benzene ring and a pyrimidine ring . Thiophene has a five-membered ring made up of one sulfur atom and four carbon atoms .Chemical Reactions Analysis

Quinazolinone and thiophene derivatives can undergo various chemical reactions. For example, 2-styryl-4(3H)-quinazolinone derivatives can be prepared using starting substrate 2-aminobenzonitrile with 3-phenyl cinnamoyl chloride . Thiophene derivatives can be synthesized through various reactions, including the Gewald reaction .Aplicaciones Científicas De Investigación

Antihistaminic Agents

Research has explored the synthesis of novel quinazolinone derivatives as potential antihistaminic agents. For instance, Alagarsamy and Parthiban (2013) described the design and synthesis of novel 2-(3-substituted propyl)-3-(2-methyl phenyl) quinazolin-4-(3H)-ones, showing significant H1-antihistaminic activity in vivo on conscious guinea pigs. These compounds, including OT5, demonstrated protection against histamine-induced bronchospasm with minimal sedation compared to chlorpheniramine maleate, indicating potential as a new class of H1-antihistaminic agents (Alagarsamy & Parthiban, 2013).

Antibacterial and Antifungal Activities

Párkányi and Schmidt (2000) synthesized quinazolinone derivatives with potential biological activity, including antibacterial and antifungal properties. These compounds were synthesized from chlorosubstituted anthranilic acids and characterized by various spectroscopic methods, indicating their potential in developing new antimicrobial agents (Párkányi & Schmidt, 2000).

Antitumor Agents

A study by Ibrahim A. Al-Suwaidan et al. (2013) focused on the design, synthesis, and biological evaluation of 2-mercapto-3-phenethylquinazoline bearing anilide fragments as potential antitumor agents. Compound 15, in particular, showed broad-spectrum antitumor activity and was significantly more active than the known drug 5-FU. Molecular docking studies suggested that these compounds could inhibit tumor growth through interactions with the ATP binding site of EGFR-TK, highlighting their promise as novel antitumor agents (Ibrahim A. Al-Suwaidan et al., 2013).

Anti-Tubercular Agents

Nagaladinne, A. A. Hindustan, and Nayakanti (2020) conducted a study on the synthesis, characterization, and docking studies of N-Methyl-2, 3-Dihydro Quinazolin-4-Ones linked 1,3-Thiazole hybrids as potent anti-tubercular agents. The compounds displayed significant antibacterial activity against Mycobacterium tuberculosis H37RV, suggesting their potential application in treating tuberculosis. Molecular docking studies further supported their mechanism of action, providing a basis for future drug development (Nagaladinne et al., 2020).

Safety and Hazards

The safety and hazards of a compound depend on its specific structure and properties. While some quinazolinone and thiophene derivatives have been used in medicinal chemistry , the safety and hazards of “Diethyl 3-methyl-5-(2-(quinazolin-4-ylthio)acetamido)thiophene-2,4-dicarboxylate” are not available in the sources I found.

Propiedades

IUPAC Name |

diethyl 3-methyl-5-[(2-quinazolin-4-ylsulfanylacetyl)amino]thiophene-2,4-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O5S2/c1-4-28-20(26)16-12(3)17(21(27)29-5-2)31-19(16)24-15(25)10-30-18-13-8-6-7-9-14(13)22-11-23-18/h6-9,11H,4-5,10H2,1-3H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJUICQBYWSJSKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)CSC2=NC=NC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl 3-methyl-5-(2-(quinazolin-4-ylthio)acetamido)thiophene-2,4-dicarboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-methylpyrrolidin-3-amine](/img/structure/B2554770.png)

![[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-(4,6-dimethylpyrimidin-2-yl)methanone](/img/structure/B2554778.png)

![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone](/img/structure/B2554781.png)

![5-[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl-2-fluoro-N-(4-methylphenyl)benzamide](/img/structure/B2554783.png)

![N-(4-(2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzamide](/img/structure/B2554790.png)